molecular formula C9H6ClF3O B12843213 3-Chloro-5-(trifluoromethoxy)styrene

3-Chloro-5-(trifluoromethoxy)styrene

Cat. No.: B12843213
M. Wt: 222.59 g/mol
InChI Key: JEUJJQLFIVTWNS-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)styrene is an organic compound with the molecular formula C9H6ClF3O It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chlorine atom attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)styrene typically involves the trifluoromethoxylation of a suitable precursor. One common method includes the reaction of 3,5-dichlorobromobenzene with an organic fluorine reagent under alkaline conditions to produce 3’,5’-dichloro-2,2,2-trifluoroacetophenone. This intermediate is then subjected to a Wittig reaction to yield the desired styrene derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethoxy)styrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The styrene moiety can be oxidized to form epoxides or reduced to form ethyl derivatives.

    Polymerization: The compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various substituted styrenes.

    Oxidation Products: Epoxides and diols.

    Reduction Products: Ethyl derivatives of the original compound.

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)styrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethoxy)styrene exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atom can participate in various binding interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)styrene
  • 3-Chloro-5-(difluoromethoxy)styrene
  • 3-Chloro-5-(trifluoromethyl)benzene

Comparison: 3-Chloro-5-(trifluoromethoxy)styrene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s electron-withdrawing capability, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

IUPAC Name

1-chloro-3-ethenyl-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H6ClF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h2-5H,1H2

InChI Key

JEUJJQLFIVTWNS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC(=C1)Cl)OC(F)(F)F

Origin of Product

United States

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